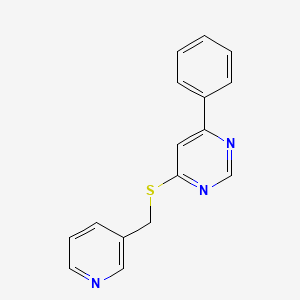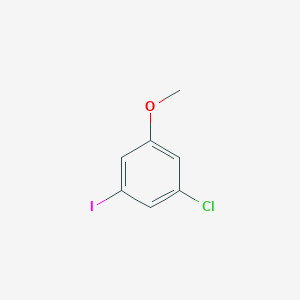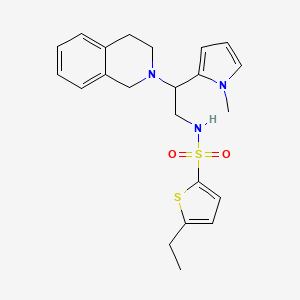
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules related to the given compound involves multiple steps, including cycloadditions, amidations, and reactions with sulfonyl chlorides. For example, the synthesis of similar sulfonamide compounds involves reactions with chlorosulfonic acid followed by amidation with ammonia gas, indicating the intricate steps necessary for constructing such molecules (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those structurally similar to our compound of interest, has been elucidated using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry, highlighting the complex arrangement of atoms and the importance of detailed structural analysis in understanding these compounds' properties and reactivity (Hayun et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of similar compounds includes the ability to undergo 1,3-dipolar cycloadditions, illustrating a method for creating pyrroloisoquinoline derivatives with significant regio- and stereo-selectivity. Such reactions are crucial for modifying the molecular framework and introducing functional groups that can alter the compound's chemical properties and potential biological activity (J. L. García Ruano et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Sulfonamide-Based Hybrids : Sulfonamides are a significant class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have focused on combining sulfonamides with various pharmaceutical active scaffolds, such as coumarin, isoxazole, tetrazole, pyrazole, and pyrrole, to develop two-component hybrids with enhanced biological activities (Ghomashi et al., 2022).
Isoquinoline Derivatives : The synthesis of enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives has been achieved through 1,3-dipolar reactions, indicating the potential of isoquinoline and its derivatives in developing novel therapeutic agents with controlled regioselectivity and endo selectivity, which is crucial for their biological efficacy (Ruano et al., 2011).
Potential Therapeutic Applications
Vasodilatory Activity : A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, indicating their potential as cardiovascular drugs. These compounds were evaluated for their ability to increase arterial blood flow, showing comparable potency to clinically used diltiazem (Morikawa et al., 1989).
Pro-Apoptotic Effects in Cancer Cells : New sulfonamide derivatives have shown significant pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells, indicating their potential in cancer therapy. These compounds effectively reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Cumaoğlu et al., 2015).
Antimicrobial Activity : Quinoline clubbed with sulfonamide moiety synthesized compounds exhibited significant antimicrobial activity, emphasizing the role of sulfonamide hybrids in developing new antimicrobial agents. These compounds were particularly effective against Gram-positive bacteria, showcasing their potential in addressing antibiotic resistance issues (Research in Applied Chemistry, 2019).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-3-19-10-11-22(28-19)29(26,27)23-15-21(20-9-6-13-24(20)2)25-14-12-17-7-4-5-8-18(17)16-25/h4-11,13,21,23H,3,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQKRJEAXFJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)
![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
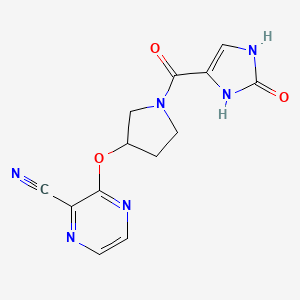
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)




![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
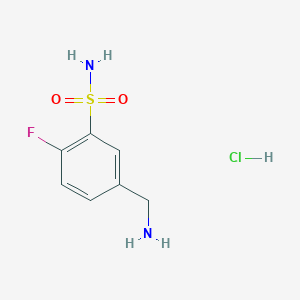
![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)
